molecular formula C9H14ClNO2 B2528560 Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride CAS No. 2344685-51-2

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride

Cat. No.: B2528560
CAS No.: 2344685-51-2
M. Wt: 203.67
InChI Key: UIXPZPOTBGHLCZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride involves several steps. Typically, the synthetic route includes the reaction of cyclopentylamine with propargyl bromide to form the intermediate, followed by esterification with methanol to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride can be compared with other similar compounds, such as:

  • Methyl 3-(1-aminocyclohexyl)prop-2-ynoate
  • Methyl 3-(1-aminocyclobutyl)prop-2-ynoate

These compounds share similar structural features but differ in the size and shape of the cycloalkyl ring. The unique properties of this compound, such as its reactivity and selectivity, make it distinct and valuable for specific research applications .

Biological Activity

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride is characterized by the following structural formula:

C9H13ClNO2\text{C}_9\text{H}_{13}\text{Cl}\text{N}\text{O}_2

Table 1: Basic Properties

PropertyValue
Molecular Weight189.66 g/mol
SolubilitySoluble in water and ethanol
AppearanceWhite to off-white powder

The biological activity of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride is primarily attributed to its ability to interact with various biological targets:

  • Receptor Modulation : This compound has been shown to modulate neurotransmitter receptors, which can influence various neurological pathways.
  • Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

Antimicrobial Activity

Research indicates that Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cell proliferation in various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Leukemia

The compound's mechanism involves inducing apoptosis and cell cycle arrest, which are critical for preventing tumor growth.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride significantly inhibited the growth of human breast cancer cells with an IC50 value of 12 µM. The study highlighted its ability to induce apoptosis through the mitochondrial pathway .
  • Antimicrobial Efficacy : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL, indicating strong antimicrobial activity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride. Preliminary data suggest:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Mostly eliminated via urine.

Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term effects.

Future Directions

Ongoing research aims to optimize the structure of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride to enhance its efficacy and reduce potential side effects. Structure-activity relationship (SAR) studies are being conducted to identify more potent analogs.

Properties

IUPAC Name

methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-8(11)4-7-9(10)5-2-3-6-9;/h2-3,5-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXPZPOTBGHLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1(CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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